

# 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine structure and properties

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## Compound of Interest

**Compound Name:** 5-Bromo-3-methoxy-1H-pyrazolo[3,4-B]pyridine

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An In-Depth Technical Guide to **5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine**: A Privileged Scaffold for Modern Drug Discovery

## Authored by: A Senior Application Scientist Introduction

The quest for novel therapeutic agents is profoundly influenced by the identification and optimization of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of such a scaffold, demonstrating remarkable versatility and significant biological activity across a spectrum of therapeutic areas.<sup>[1]</sup> Its structural resemblance to purine and indole allows it to function as a potent hinge-binding motif in numerous protein kinases, which are critical targets in oncology, immunology, and neurology.<sup>[2][3]</sup> Derivatives of this heterocyclic system have been extensively investigated as inhibitors of critical cellular enzymes, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and Monopolar Spindle Kinase 1 (Mps1), underscoring their broad therapeutic potential.<sup>[4][5]</sup>

This technical guide provides a comprehensive overview of a specific, highly functionalized derivative: **5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine**. We will delve into its core structural and physicochemical properties, provide an expert-guided synthesis protocol, and, most importantly, illuminate its strategic value as a foundational building block for drug discovery professionals. The discussion that follows is grounded in established chemical

principles and field-proven insights, designed to empower researchers in their pursuit of next-generation therapeutics.

## Molecular Structure and Physicochemical Properties

The strategic placement of three distinct functional groups—a reactive bromine atom, a methoxy group, and a modifiable pyrazole nitrogen—makes **5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine** an exceptionally valuable starting material for chemical library synthesis.

### Chemical Structure

The bicyclic structure consists of a pyrazole ring fused to a pyridine ring, with substituents at the C3, C5, and N1 positions that are pivotal for its utility in medicinal chemistry.

Caption: Chemical Structure of **5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine**

### Physicochemical Data

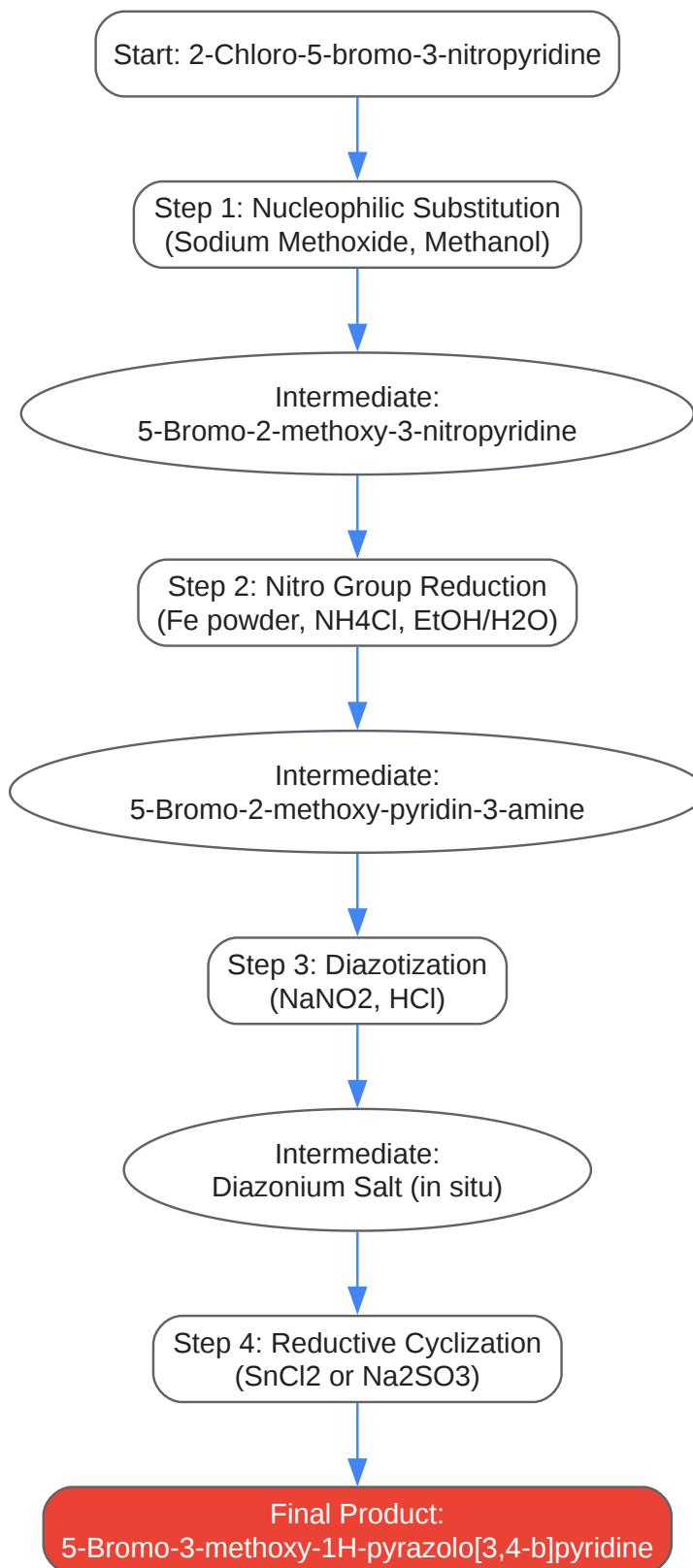
The following table summarizes the key identifying and physicochemical properties of the compound. While experimentally determined data such as melting and boiling points are not widely available in public literature, calculated values and data from commercial suppliers provide a reliable reference.

Property	Value	Source / Method
CAS Number	1363381-82-1	[ChemicalBook][6]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrN <sub>3</sub> O	Calculated
Molecular Weight	228.05 g/mol	Calculated
Appearance	Typically an off-white to pale yellow solid	Supplier Data
Solubility	Soluble in DMSO, DMF, and Methanol	Inferred from related structures
XLogP3	1.9	[PubChem (CID 40151908 - similar structure)][7]
Hydrogen Bond Donors	1 (pyrazole N-H)	Calculated
Hydrogen Bond Acceptors	3 (pyridine N, pyrazole N, methoxy O)	Calculated

## Proposed Synthesis Pathway and Experimental Protocol

The synthesis of pyrazolo[3,4-b]pyridines can be achieved through several established routes, most commonly involving the construction of the pyrazole ring onto a pre-existing, functionalized pyridine scaffold.[1][8] The following protocol outlines a robust and logical pathway for the synthesis of **5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine**, beginning from a commercially available pyridine precursor.

## Synthesis Workflow Diagram

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Caption: Proposed multi-step synthesis of the target compound.

## Detailed Experimental Protocol

Expert Commentary: This synthetic route is designed for efficiency and control. The initial nucleophilic aromatic substitution of the chloro group is facile due to activation by the adjacent nitro group. Subsequent reduction and cyclization is a classic and reliable method for forming the pyrazole ring in this scaffold.

### Step 1: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine

- To a solution of 2-chloro-5-bromo-3-nitropyridine (1.0 eq) in anhydrous methanol (MeOH, 10 mL/g), add sodium methoxide (1.2 eq, 25% solution in MeOH) dropwise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
  - Causality: The C2 position is highly electrophilic due to the electron-withdrawing effects of the ring nitrogen and the ortho-nitro group, facilitating displacement of the chloride by the methoxide nucleophile.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Quench the reaction by adding water and extract the product with ethyl acetate (3x volumes).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

### Step 2: Synthesis of 5-Bromo-2-methoxy-pyridin-3-amine

- Suspend 5-bromo-2-methoxy-3-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
- Add ammonium chloride (1.1 eq) followed by iron powder (3.0-4.0 eq) portion-wise.
- Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously for 2-3 hours.

- Causality: This is a standard Béchamp reduction. Iron in the presence of a mild acid (from NH<sub>4</sub>Cl hydrolysis) is a classic, cost-effective method for the selective reduction of an aromatic nitro group to an amine without affecting the bromo or methoxy groups.
- After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing with ethanol.
- Concentrate the filtrate in vacuo and purify the residue by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the desired amine.

Step 3 & 4: Diazotization and Reductive Cyclization to form **5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine**

- Dissolve the 5-bromo-2-methoxy-pyridin-3-amine (1.0 eq) in aqueous hydrochloric acid (e.g., 6M HCl) and cool to 0-5 °C in an ice-salt bath.
- Add a solution of sodium nitrite (NaNO<sub>2</sub>, 1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt in situ.
- In a separate flask, prepare a solution of tin(II) chloride (SnCl<sub>2</sub>, 2.5 eq) in concentrated HCl, also cooled to 0-5 °C.
- Slowly add the cold diazonium salt solution to the SnCl<sub>2</sub> solution.
  - Causality: The diazonium salt is first reduced by SnCl<sub>2</sub> to a hydrazine intermediate. This intermediate then undergoes spontaneous intramolecular cyclization, attacking the carbon that formerly held the amino group, followed by elimination of methanol to form the pyrazole ring. This is a variation of the Graebe-Ullmann synthesis.
- Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
- Basify the mixture carefully with a saturated solution of sodium bicarbonate or sodium hydroxide to pH 8-9.
- Extract the product with dichloromethane or ethyl acetate.

- Dry the combined organic layers, concentrate, and purify by column chromatography to yield the final product.

## Strategic Applications in Drug Discovery

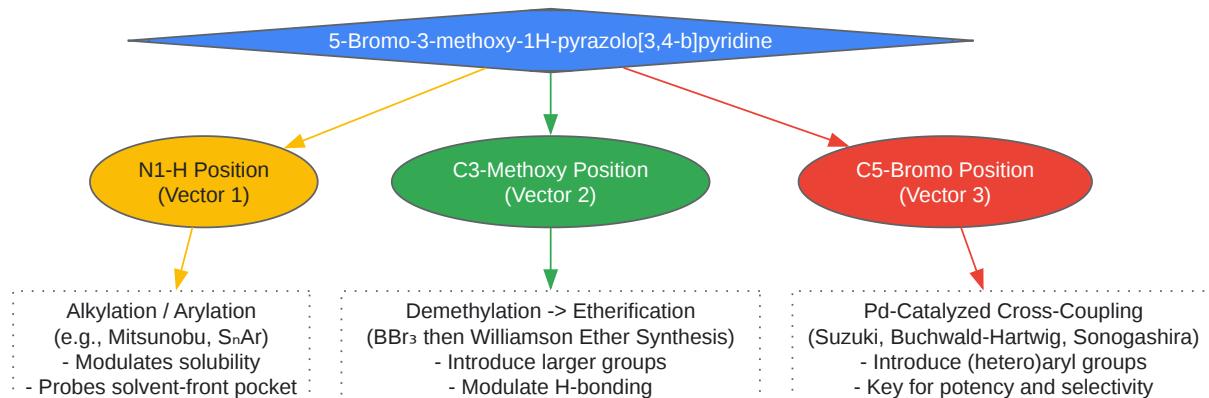
The true value of **5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine** lies in its capacity as a versatile platform for generating diverse libraries of drug candidates. The three key functionalization points can be addressed orthogonally to explore the structure-activity relationship (SAR) around the core.

## The Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition

Protein kinases utilize ATP to phosphorylate substrate proteins, and inhibitors are often designed to compete with ATP by binding in the same pocket. The pyrazolo[3,4-b]pyridine core is an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. This foundational binding anchors the inhibitor, allowing substituents to project into other regions of the ATP pocket to achieve potency and selectivity. Numerous pyrazolopyridine derivatives have shown nanomolar potency against a wide range of kinases, establishing them as a clinically relevant scaffold.[\[2\]](#) [\[3\]](#)[\[4\]](#)

## Chemical Diversification Strategy

The structure of **5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine** offers three primary vectors for chemical modification, allowing for a systematic exploration of chemical space to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

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Caption: Key diversification points on the scaffold.

- **Vector 1 (N1-H Position):** The pyrazole N-H is a crucial hydrogen bond donor for hinge-binding. This position can be alkylated or arylated to introduce groups that can probe deeper into the binding pocket or block metabolic degradation. This modification is often key to improving cell permeability and pharmacokinetic properties.
- **Vector 2 (C3-Methoxy Position):** The methoxy group is a small, neutral hydrogen bond acceptor. While stable, it can be demethylated (e.g., using BBr<sub>3</sub>) to reveal a hydroxyl group, which can then be used as a handle for introducing a wide array of ethers or esters. This allows for fine-tuning of electronic properties and interactions with the target protein.
- **Vector 3 (C5-Bromo Position):** This is arguably the most powerful handle for diversification. The bromine atom is an ideal substrate for a vast range of palladium-catalyzed cross-coupling reactions.
  - **Suzuki Coupling:** Introduces aryl or heteroaryl groups, which can extend into selectivity pockets of the kinase.
  - **Buchwald-Hartwig Amination:** Allows for the installation of substituted amines, which can form additional hydrogen bonds or salt bridges.

- Sonogashira Coupling: Introduces alkynes, providing linear vectors to probe narrow channels within the active site.

The ability to leverage these modern synthetic methods makes this scaffold highly attractive for generating focused libraries aimed at specific kinase targets or for broad screening campaigns.

## Conclusion

**5-Bromo-3-methoxy-1H-pyrazolo[3,4-b]pyridine** is more than just a chemical intermediate; it is a strategically designed building block for modern, target-oriented drug discovery. Its privileged core structure, validated by numerous successful kinase inhibitor programs, provides a high probability of biological relevance. The compound's three distinct and synthetically versatile functionalization points empower medicinal chemists to systematically and efficiently navigate complex structure-activity landscapes. For research organizations, investing in platforms based on this scaffold provides a robust and rational pathway toward the discovery of novel, potent, and selective therapeutic agents.

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